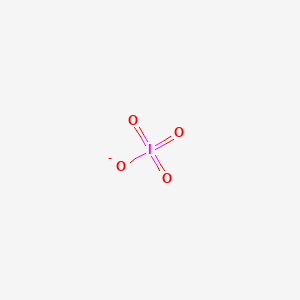
Periodate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Periodate is a monovalent inorganic anion obtained by deprotonation of periodic acid. It is a monovalent inorganic anion and an iodine oxoanion. It is a conjugate base of a periodic acid.
Applications De Recherche Scientifique
Organic Synthesis
Periodate is extensively utilized in organic synthesis owing to its ability to oxidize various substrates. Key applications include:
- Cleavage of Glycols : this compound is instrumental in the Malaprade oxidation, which cleaves vicinal glycols into aldehydes or ketones. This reaction is critical for synthesizing complex organic molecules .
- Oxidation Reactions : It serves as a primary oxidant in catalytic transformations involving osmium tetroxide or ruthenium tetroxide, such as the Lemieux–Johnson oxidation. These processes allow for the selective oxidation of alcohols to carbonyl compounds .
- Synthesis of Pharmaceuticals : this compound facilitates the synthesis of active pharmaceutical ingredients by enabling the formation of aryl boronic acids and the cleavage of allyl protecting groups, thereby enhancing the efficiency of drug development .
Table 1: Key Organic Reactions Involving this compound
Environmental Remediation
This compound has been explored as an advanced oxidation process (AOP) for degrading organic contaminants in wastewater treatment. Its ability to produce hydroxyl radicals makes it effective for this purpose.
- Oxidation of Contaminants : Studies have shown that this compound can significantly accelerate the decay rates of various organic pollutants when combined with hydrogen peroxide. The pH level plays a crucial role in determining the efficiency of this process .
- Kinetics and Mechanisms : Research indicates that at higher pH levels, this compound species exhibit enhanced reactivity, leading to improved contaminant removal rates. For instance, the second-order rate constant for reactions involving specific this compound species can vary dramatically with pH .
Table 2: this compound-Based Advanced Oxidation Processes
Material Science
In material science, this compound is used for modifying polymers and cellulose.
- Cellulose Oxidation : this compound-mediated oxidation transforms cellulose into dialdehyde cellulose (DAC), enhancing its reactivity and accessibility for further chemical modifications. This process is self-accelerating and improves cellulose's properties for applications in bioplastics and composites .
- Catalytic Applications : this compound has been evaluated as an alternative oxidant in water oxidation catalysis, demonstrating stability across various pH levels and facilitating oxygen evolution reactions effectively .
Table 3: Applications in Material Science
| Application Type | Material Type | Modification Effect | Reference |
|---|---|---|---|
| Cellulose Oxidation | Cellulose | Increased Reactivity | |
| Water Oxidation Catalysis | Various Catalysts | Enhanced Oxygen Evolution |
Case Studies
Case Study 1: Pharmaceutical Synthesis Using this compound
A study reported the use of electrochemically synthesized this compound for the efficient synthesis of aryl boronic acids from alkenes. The method demonstrated high yields and selectivity, showcasing this compound's potential as a sustainable oxidizing agent in pharmaceutical chemistry .
Case Study 2: Environmental Remediation with this compound
Research highlighted the effectiveness of a this compound/hydrogen peroxide system in degrading persistent organic pollutants in wastewater. The study found that adjusting the pH significantly influenced the degradation rates, with optimal conditions leading to over 90% removal efficiency within hours .
Propriétés
Numéro CAS |
15056-35-6 |
|---|---|
Formule moléculaire |
IO4- |
Poids moléculaire |
190.902 g/mol |
Nom IUPAC |
periodate |
InChI |
InChI=1S/HIO4/c2-1(3,4)5/h(H,2,3,4,5)/p-1 |
Clé InChI |
KHIWWQKSHDUIBK-UHFFFAOYSA-M |
SMILES |
[O-]I(=O)(=O)=O |
SMILES canonique |
[O-]I(=O)(=O)=O |
Key on ui other cas no. |
15056-35-6 |
Synonymes |
metaperiodate NaIO4 compound periodate periodate ion sodium metaperiodate sodium periodate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















